1,4-Cyclohexanediylbis(methylene) diacrylate

Übersicht

Beschreibung

1,4-Cyclohexanediylbis(methylene) diacrylate is a chemical compound with the molecular formula C14H20O4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its ability to form cross-linked polymers, making it valuable in the production of coatings, adhesives, and other polymer-based materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanediylbis(methylene) diacrylate can be synthesized through the esterification of 1,4-cyclohexanedimethanol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired diacrylate compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Cyclohexanediylbis(methylene) diacrylate undergoes various chemical reactions, including:

Polymerization: This compound readily undergoes free radical polymerization, forming cross-linked polymer networks.

Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols, leading to the formation of new chemical bonds.

Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed, resulting in the formation of 1,4-cyclohexanedimethanol and acrylic acid.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

Addition Reactions: Nucleophiles like primary amines or thiols are used under mild conditions to facilitate addition reactions.

Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are employed to promote hydrolysis.

Major Products Formed

Polymerization: Cross-linked polymer networks with enhanced mechanical properties.

Addition Reactions: Derivatives with functional groups introduced through nucleophilic addition.

Hydrolysis: 1,4-cyclohexanedimethanol and acrylic acid.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

- Monomer for Cross-linked Polymers : CHDMA is primarily used as a monomer in the synthesis of cross-linked polymers and copolymers. Its diacrylate groups allow for the formation of robust networks that enhance material properties such as strength and durability.

Biomedical Applications

- Hydrogels for Tissue Engineering : The compound is employed in developing hydrogels that mimic natural tissue environments, making it suitable for tissue engineering applications. These hydrogels can be tailored for drug delivery systems, providing controlled release profiles for therapeutic agents.

- Dental Materials : CHDMA is investigated for its potential use in dental composites due to its biocompatibility and mechanical strength. Its ability to form stable cross-linked networks makes it ideal for restorative dental materials.

Industrial Applications

- Coatings and Adhesives : CHDMA is widely used in producing UV-curable coatings and adhesives. Its chemical structure allows for rapid curing upon exposure to UV light, resulting in durable finishes that are resistant to wear and environmental factors .

- Sealants : The compound's cross-linking ability enhances the performance of sealants, making them more effective in various applications such as construction and automotive industries.

Case Study 1: Use in Dental Composites

A study demonstrated that incorporating CHDMA into dental composites improved mechanical properties significantly compared to traditional materials. The enhanced cross-linking provided better wear resistance and longevity in clinical applications .

Case Study 2: Hydrogels for Drug Delivery

Research highlighted the use of CHDMA-based hydrogels in delivering anti-cancer drugs. The hydrogel matrix allowed for sustained release over extended periods, improving therapeutic efficacy while minimizing side effects .

Wirkmechanismus

The mechanism of action of 1,4-cyclohexanediylbis(methylene) diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The compound’s diacrylate groups participate in free radical polymerization, leading to the formation of strong, durable polymer structures. These cross-linked networks enhance the mechanical properties and chemical resistance of the resulting materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylene glycol dimethacrylate: Another diacrylate compound used in polymer synthesis.

Triethylene glycol dimethacrylate: Known for its use in dental materials and hydrogels.

Diethylene glycol diacrylate: Utilized in the production of flexible and elastic polymers.

Uniqueness

1,4-Cyclohexanediylbis(methylene) diacrylate is unique due to its cyclohexane backbone, which imparts rigidity and enhances the mechanical properties of the resulting polymers. This structural feature distinguishes it from other diacrylate compounds and makes it particularly valuable in applications requiring high-performance materials.

Biologische Aktivität

1,4-Cyclohexanediylbis(methylene) diacrylate (CHDMDA) is a diacrylate compound used primarily in polymer chemistry, particularly in the formulation of adhesives, coatings, and resins. Its unique structure allows for versatile applications, but its biological activity has garnered attention due to potential implications in health and safety.

- Molecular Formula : C₁₄H₁₈O₄

- Molecular Weight : 250.29 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 562.3 °C

- Flash Point : 264.5 °C

Biological Activity Overview

The biological activity of CHDMDA has been explored in several studies, focusing on its cytotoxicity, mutagenicity, and potential endocrine-disrupting effects. Below is a summary of key findings from various research articles.

Cytotoxicity and Mutagenicity

- Cytotoxic Effects : Studies have indicated that CHDMDA exhibits cytotoxic effects on various cell lines. The compound's ability to induce cell death is concentration-dependent, with higher concentrations leading to increased cytotoxicity.

- Mutagenic Potential : In vitro assays suggest that CHDMDA may possess mutagenic properties, particularly affecting mammalian cells. These findings raise concerns regarding its use in consumer products that may come into contact with human tissues.

Endocrine Disruption

Research has identified CHDMDA as a potential endocrine disruptor. In cell-based assays, it has been shown to interfere with hormonal pathways, which could lead to reproductive and developmental toxicity.

Study 1: Cytotoxicity Assessment

In a study conducted by Zhang et al., the cytotoxic effects of CHDMDA were evaluated on human liver cancer cells (HepG2). The results demonstrated:

- IC50 Value : 150 µM after 24 hours of exposure.

- Mechanism : Induction of apoptosis via the mitochondrial pathway was observed.

Study 2: Mutagenicity Testing

A mutagenicity study using the Ames test revealed that CHDMDA caused a significant increase in revertant colonies in Salmonella typhimurium strains TA98 and TA100 at concentrations above 100 µg/plate, indicating its potential to cause genetic mutations.

Table 1: Summary of Biological Activity Studies on CHDMDA

| Study | Cell Type | Endpoint | Result |

|---|---|---|---|

| Zhang et al. | HepG2 | Cytotoxicity (IC50) | 150 µM after 24 hours |

| Ames Test | Salmonella typhimurium | Mutagenicity | Significant increase in revertants |

| Endocrine Disruption Study | Various cell lines | Hormonal interference | Positive results indicating disruption |

Eigenschaften

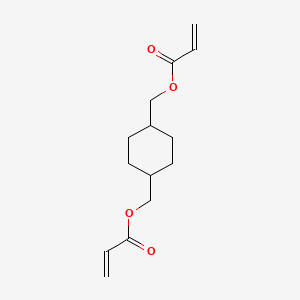

IUPAC Name |

[4-(prop-2-enoyloxymethyl)cyclohexyl]methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-13(15)17-9-11-5-7-12(8-6-11)10-18-14(16)4-2/h3-4,11-12H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIDSTKCJKFHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CCC(CC1)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893621 | |

| Record name | 1,4-Cyclohexanediyldimethanediyl di(2-propenoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67905-41-3 | |

| Record name | 1,4-Cyclohexanedimethanol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediyldimethanediyl di(2-propenoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-cyclohexanediylbis(methylene) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.